Cas no 1153230-89-7 (ethyl 3-(oxan-4-yl)aminopropanoate)

Ethyl 3-(oxan-4-yl)aminopropanoate is a versatile ester derivative featuring a tetrahydropyranyl (oxane) amine moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining an ester group with a secondary amine linked to a cyclic ether. The oxan-4-yl group enhances solubility and stability, while the ethyl ester provides reactivity for further derivatization, such as hydrolysis or transesterification. Its balanced lipophilicity makes it suitable for intermediate applications in drug design, particularly in modifying pharmacokinetic properties. The compound’s well-defined reactivity profile allows for selective functionalization, supporting its use in constructing complex molecular architectures.
ethyl 3-(oxan-4-yl)aminopropanoate structure
1153230-89-7 structure
Product Name:ethyl 3-(oxan-4-yl)aminopropanoate
CAS No:1153230-89-7
MF:C10H19NO3
MW:201.262763261795
MDL:MFCD12088691
CID:2108849
PubChem ID:43610164
Update Time:2025-05-23

ethyl 3-(oxan-4-yl)aminopropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate
    • Ethyl 3-(oxan-4-ylamino)propanoate
    • ethyl 3-(oxan-4-yl)aminopropanoate
    • MDL: MFCD12088691
    • Inchi: 1S/C10H19NO3/c1-2-14-10(12)3-6-11-9-4-7-13-8-5-9/h9,11H,2-8H2,1H3
    • InChI Key: UPABPABMQWJSPC-UHFFFAOYSA-N
    • SMILES: O1CCC(CC1)NCCC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 167
  • Topological Polar Surface Area: 47.6

ethyl 3-(oxan-4-yl)aminopropanoate Pricemore >>

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Additional information on ethyl 3-(oxan-4-yl)aminopropanoate

Ethyl 3-(Oxan-4-yl)Aminopropanoate: A Comprehensive Overview

Ethyl 3-(oxan-4-yl)aminopropanoate, with the CAS number 1153230-89-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural chemistry. In recent years, advancements in synthetic methodologies and analytical techniques have enhanced our understanding of its chemical behavior, making it a subject of extensive research.

The molecular structure of ethyl 3-(oxan-4-yl)aminopropanoate consists of an ethoxy group attached to a propanoic acid backbone, which is further substituted with an oxazolidinone ring at the third carbon position. This configuration imparts the compound with distinct physical and chemical properties. The oxazolidinone ring, a five-membered lactam, contributes to the molecule's stability and reactivity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antibiotics and herbicides.

One of the most notable aspects of ethyl 3-(oxan-4-yl)aminopropanoate is its ability to undergo various transformations under specific reaction conditions. For instance, its participation in nucleophilic substitution reactions has been extensively explored, offering insights into its potential as an intermediate in organic synthesis. Furthermore, the compound's solubility properties have been studied in depth, revealing its suitability for use in aqueous-based formulations.

Recent research has also focused on the environmental impact and safety profile of ethyl 3-(oxan-4-yl)aminopropanoate. Studies conducted under controlled laboratory conditions have demonstrated that the compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemical agents in certain applications. However, further investigations are required to fully understand its long-term effects on ecosystems.

In terms of industrial applications, ethyl 3-(oxan-4-yl)aminopropanoate has shown promise as an intermediate in the production of agrochemicals. Its ability to enhance the efficacy of herbicides while minimizing environmental risks has positioned it as a valuable component in sustainable agricultural practices. Additionally, ongoing research into its pharmacokinetic properties suggests potential therapeutic applications, particularly in the treatment of bacterial infections.

The synthesis of ethyl 3-(oxan-4-yl)aminopropanoate involves a multi-step process that typically begins with the preparation of an appropriate amino alcohol precursor. Subsequent cyclization and esterification steps yield the final product. Innovations in catalytic systems and reaction conditions have significantly improved the efficiency and scalability of this synthesis pathway.

In conclusion, ethyl 3-(oxan-4-yl)aminopropanoate represents a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and safety assessments, underscore its importance as a key player in modern organic chemistry. As research continues to unfold, this compound is expected to contribute even more significantly to the development of innovative solutions in pharmacology and agriculture.

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